molecular formula C12H16O3S B12368018 Methylthiomcresol-C3-COOH

Methylthiomcresol-C3-COOH

Cat. No.: B12368018
M. Wt: 240.32 g/mol
InChI Key: FUGHDHJPKLPGKS-UHFFFAOYSA-N
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Description

Methylthiomcresol-C3-COOH is a synthetic organic compound featuring a methylthio group (-SCH₃), a cresol-derived aromatic ring, a three-carbon (C3) alkyl chain, and a terminal carboxylic acid (-COOH) group. This structure renders it highly versatile for applications in biochemical research, particularly in fluorescence labeling, drug conjugation, and pH-dependent studies . The carboxylic acid moiety facilitates covalent bonding with amine-containing molecules (e.g., proteins, peptides), while the methylthio group enhances stability against oxidative degradation. Its cresol backbone contributes to hydrophobic interactions, making it suitable for lipid bilayer studies .

Properties

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

4-(3-methyl-4-methylsulfanylphenoxy)butanoic acid

InChI

InChI=1S/C12H16O3S/c1-9-8-10(5-6-11(9)16-2)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)

InChI Key

FUGHDHJPKLPGKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCC(=O)O)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylthiomcresol-C3-COOH belongs to a family of cresol derivatives with variable alkyl chain lengths and functional termini. Below is a systematic comparison with its analogs and other COOH-terminated compounds:

Table 1: Structural and Functional Comparison

Compound Alkyl Chain Length Key Functional Groups Applications Stability Notes
This compound C3 -SCH₃, -COOH Fluorescent probes, drug delivery High photostability, pH-sensitive
Methylthiomcresol-C4-COOH C4 -SCH₃, -COOH Lipophilic drug conjugation Enhanced membrane permeability
Methylthiomcresol-C5-COOH C5 -SCH₃, -COOH Hydrophobic tagging Reduced aqueous solubility
Thalidomide-NH-CH₂-COOH C1 (CH₂ spacer) -NH-CH₂-COOH PROTAC-based therapeutics Lower photostability vs. methylthio
Boc-C14-COOH C14 Boc-protected amine, -COOH Long-chain lipid studies Acid-labile Boc group

Key Findings

Chain Length Effects :

  • Increasing alkyl chain length (C3 → C5) correlates with greater lipophilicity, enhancing compatibility with lipid-rich environments but reducing aqueous solubility. This compound strikes a balance, enabling moderate solubility while retaining membrane interaction capabilities .
  • Shorter chains (e.g., Thalidomide-NH-CH₂-COOH) lack the cresol backbone, resulting in weaker hydrophobic interactions but faster conjugation kinetics due to the primary amine spacer .

Functional Group Contributions :

  • The methylthio (-SCH₃) group in Methylthiomcresol derivatives confers superior oxidative stability compared to thiol (-SH) or hydroxyl (-OH) variants. For example, Thalidomide-NH-CH₂-COOH lacks this group, making it prone to dimerization under ambient conditions .
  • Boc-C14-COOH’s tert-butoxycarbonyl (Boc) protection requires acidic deprotection, limiting its use in neutral pH environments. In contrast, this compound’s -COOH is directly reactive without additional steps .

pH Sensitivity :

  • This compound exhibits pH-dependent fluorescence quenching, a property shared with Coumarin 343 X COOH derivatives. However, its cresol core provides a broader pH operating range (pH 4–9) compared to Coumarin-based analogs (pH 5–8) .

Research Findings and Practical Implications

Conjugation Efficiency

  • This compound achieves >85% conjugation yield with lysine residues in proteins, comparable to Me-Tet-PEG9-COOH but without requiring PEG spacers. This simplifies purification workflows .

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